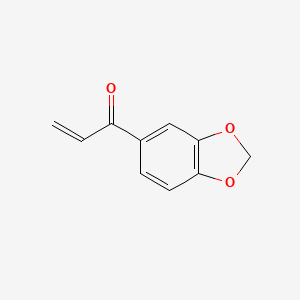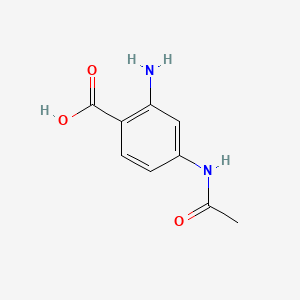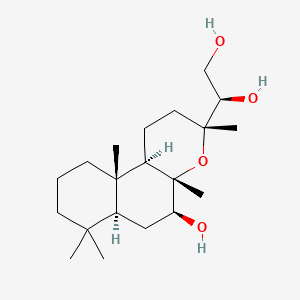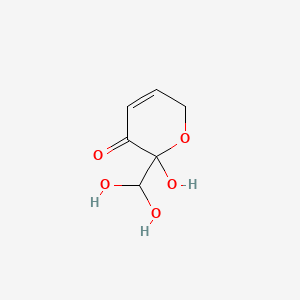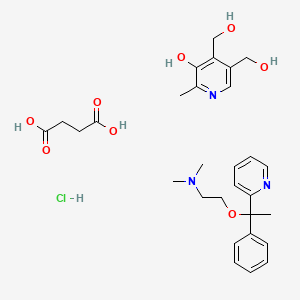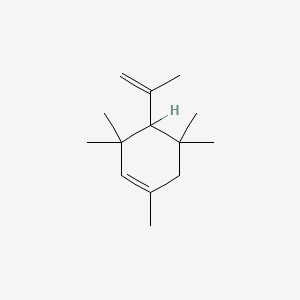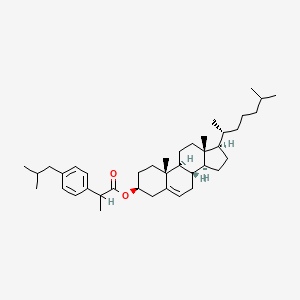
1-chloro-1,2,2-trifluoroethene;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethene, chlorotrifluoro-, polymer with ethene involves the copolymerization of ethene and chlorotrifluoroethylene. This process can be carried out using various methods:
Aqueous Suspension Techniques: This method involves the polymerization of ethene and chlorotrifluoroethylene in an aqueous medium.
Low-Temperature Polymerization: Initiated by oxygen-activated triethylboron in dichlorotetrafluoroethane.
Radiation-Induced Polymerization: This method uses radiation to initiate the polymerization process.
Chemical Reactions Analysis
1-chloro-1,2,2-trifluoroethene;ethene undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to its fluorinated structure.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of chlorine atoms.
Thermal Decomposition: At elevated temperatures, the polymer can decompose, releasing hydrogen chloride and other fluorinated compounds.
Scientific Research Applications
1-chloro-1,2,2-trifluoroethene;ethene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ethene, chlorotrifluoro-, polymer with ethene exerts its effects is primarily through its chemical and physical properties. The polymer’s fluorinated structure provides excellent chemical resistance and thermal stability, making it suitable for use in harsh chemical environments . The polymer’s molecular targets include various chemical reagents and solvents, which it resists due to its inert nature .
Comparison with Similar Compounds
1-chloro-1,2,2-trifluoroethene;ethene can be compared with other similar fluoropolymers:
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance, but it is not melt-processable like ethene, chlorotrifluoro-, polymer with ethene.
Polyvinylidene fluoride (PVDF): Offers good chemical resistance and is melt-processable, but has lower thermal stability compared to ethene, chlorotrifluoro-, polymer with ethene.
Perfluoroalkoxy (PFA): Similar to PTFE but melt-processable, with slightly lower chemical resistance compared to ethene, chlorotrifluoro-, polymer with ethene.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and processability, making it a versatile material for various applications.
Properties
CAS No. |
25101-45-5 |
|---|---|
Molecular Formula |
C4H4ClF3 |
Molecular Weight |
144.52 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;ethene |
InChI |
InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 |
InChI Key |
CHJAYYWUZLWNSQ-UHFFFAOYSA-N |
SMILES |
C=C.C(=C(F)Cl)(F)F |
Canonical SMILES |
C=C.C(=C(F)Cl)(F)F |
Synonyms |
ethylene-chlorotrifluoroethylene copolymer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


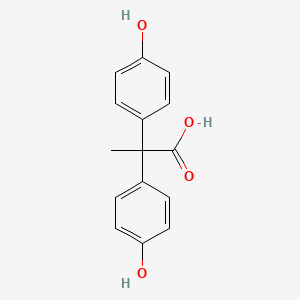
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)
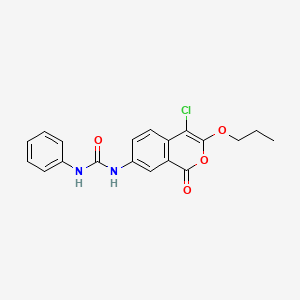
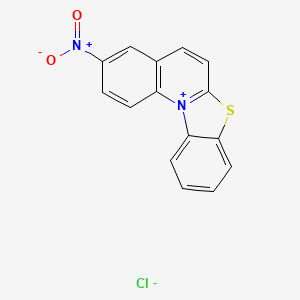
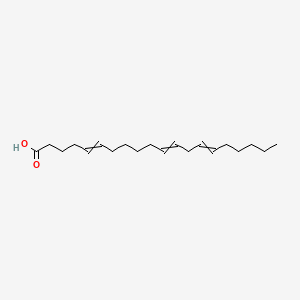
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)

